molecular formula C18H21FN2O3 B2417257 ethyl 4-((4-fluorobenzyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate CAS No. 847462-76-4

ethyl 4-((4-fluorobenzyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B2417257
CAS No.: 847462-76-4
M. Wt: 332.375
InChI Key: XGRMVSKZZGVNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((4-fluorobenzyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate is a synthetic organic compound that features a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((4-fluorobenzyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate typically involves multiple steps. One common route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.

    Carbamoylation: The carbamoyl group can be introduced using a carbamoyl chloride derivative in the presence of a base.

    Esterification: The final esterification step involves reacting the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-fluorobenzyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and pyrrole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Ethyl 4-((4-fluorobenzyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers study its effects on various biological systems to understand its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of ethyl 4-((4-fluorobenzyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the carbamoyl group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((4-chlorobenzyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate
  • Ethyl 4-((4-bromobenzyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate
  • Ethyl 4-((4-methylbenzyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate

Uniqueness

Ethyl 4-((4-fluorobenzyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate is unique due to the presence of the fluorine atom in the benzyl group. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its stability and binding affinity to biological targets compared to its non-fluorinated analogs.

Properties

IUPAC Name

ethyl 4-[(4-fluorophenyl)methylcarbamoyl]-1,3,5-trimethylpyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3/c1-5-24-18(23)16-11(2)15(12(3)21(16)4)17(22)20-10-13-6-8-14(19)9-7-13/h6-9H,5,10H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRMVSKZZGVNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1C)C)C(=O)NCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.